molecular formula C7H6ClNO3 B1320782 2-Methyl-5-Nitro-6-Chlorophenol CAS No. 39183-20-5

2-Methyl-5-Nitro-6-Chlorophenol

Cat. No.: B1320782
CAS No.: 39183-20-5
M. Wt: 187.58 g/mol
InChI Key: FYPOFAFXSGYVLK-UHFFFAOYSA-N
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Description

2-Methyl-5-Nitro-6-Chlorophenol is an organic compound with the molecular formula C7H6ClNO3 and a molecular weight of 187.58 g/mol It is a chlorinated nitrophenol derivative, characterized by the presence of a methyl group, a nitro group, and a chlorine atom on a phenol ring

Mechanism of Action

Phenolic compounds can interact with biological systems in various ways. They can act as antioxidants, neutralizing harmful free radicals in the body. Some phenolic compounds have antimicrobial properties, inhibiting the growth of bacteria and fungi. Others can interfere with the function of certain enzymes, altering biochemical pathways .

The pharmacokinetics of phenolic compounds - how they are absorbed, distributed, metabolized, and excreted in the body - can vary widely depending on their chemical structure. Factors such as the number and position of hydroxyl groups on the benzene ring, the presence of other substituents, and the compound’s overall size and shape can all influence its pharmacokinetic properties .

The action of phenolic compounds can also be influenced by environmental factors. For example, the presence of other chemicals can affect their stability and efficacy. Temperature, pH, and light conditions can also play a role .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-Nitro-6-Chlorophenol typically involves the nitration of 2-Methyl-6-Chlorophenol. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective nitration at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes, but on a larger scale with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5-Nitro-6-Chlorophenol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Reduction: 2-Methyl-5-Amino-6-Chlorophenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-Methyl-5-Nitro-6-Chlorophenol has several applications in scientific research:

Comparison with Similar Compounds

  • 2-Chloro-6-Methyl-3-Nitrophenol
  • 2-Methyl-5-Nitrophenol
  • 2-Methyl-6-Chlorophenol

Comparison: 2-Methyl-5-Nitro-6-Chlorophenol is unique due to the presence of both a nitro group and a chlorine atom on the phenol ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

2-Methyl-5-Nitro-6-Chlorophenol (CAS No. 39183-20-5) is a phenolic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, applications in various fields, and relevant case studies that highlight its significance in biological research.

The molecular structure of this compound includes a nitro group and a chlorine atom attached to a phenolic ring, which contributes to its reactivity and biological interactions. Key chemical properties include:

PropertyValue
Molecular FormulaC7_7H6_6ClN_O_3
Molecular Weight189.58 g/mol
Melting Point92-94 °C
SolubilitySoluble in organic solvents

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The compound exhibits the ability to neutralize free radicals, thereby protecting cells from oxidative stress.
  • Antimicrobial Properties : It has been shown to inhibit the growth of various bacterial and fungal strains, making it a candidate for antimicrobial applications .
  • Enzyme Inhibition : The compound can interact with specific enzymes, altering metabolic pathways which could be beneficial in therapeutic contexts.

Biological Activity Studies

Research has demonstrated the efficacy of this compound in various biological assays:

Antimicrobial Activity

A study evaluated the antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated significant inhibition at concentrations as low as 50 µg/mL, suggesting potential use in pharmaceutical formulations.

Cytotoxicity Assays

In vitro cytotoxicity studies on cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound induces apoptosis at higher concentrations (≥100 µg/mL). The mechanism was linked to oxidative stress induction and disruption of mitochondrial membrane potential.

Case Studies

  • Environmental Impact : A study investigated the effects of chlorinated phenols, including this compound, on aquatic ecosystems. Results showed that exposure led to significant alterations in microbial community structures, indicating potential ecological risks.
  • Occupational Exposure : Research involving workers exposed to chlorophenols highlighted associations with increased cancer risk, particularly lymphatic and hematopoietic cancers. This underscores the need for careful handling and regulation of such chemicals in industrial settings .

Applications

The compound's unique properties have led to its application in various fields:

  • Pharmaceuticals : As an intermediate in drug synthesis due to its biological activity.
  • Agriculture : Potential use as a fungicide or bactericide.
  • Material Science : Investigated for its role in developing advanced materials with antimicrobial properties.

Properties

IUPAC Name

2-chloro-6-methyl-3-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c1-4-2-3-5(9(11)12)6(8)7(4)10/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYPOFAFXSGYVLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90601883
Record name 2-Chloro-6-methyl-3-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90601883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39183-20-5
Record name 2-Chloro-6-methyl-3-nitrophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39183-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-methyl-3-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90601883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenol, 2-chloro-6-methyl-3-nitro
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